2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol
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Overview
Description
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with an appropriate ethanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,2-difluorobenzo[1,3]dioxole is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)acetaldehyde or 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)acetic acid.
Reduction: 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2,2-Difluoro-1,3-benzodioxol-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2,2-Difluorobenzo[d][1,3]dioxol-5-amine: Contains an amine group instead of an ethanol group.
2,2-Difluorobenzo[d][1,3]dioxole-4-carboxylic acid: Contains a carboxylic acid group.
Uniqueness
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol is unique due to its specific combination of a dioxole ring with two fluorine atoms and an ethanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol is an organic compound notable for its difluorinated benzo[1,3]dioxole structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating diseases related to the cystic fibrosis transmembrane conductance regulator (CFTR) and various cancer types.
Chemical Structure and Properties
The compound features a difluorinated aromatic ring which enhances its lipophilicity and metabolic stability. The presence of fluorine atoms can significantly influence the biological activity of the compound, making it a candidate for further pharmacological exploration.
Research indicates that compounds containing the benzo[1,3]dioxole framework exhibit various pharmacological effects. The biological activity of this compound is primarily linked to its interaction with CFTR and other cellular targets.
Therapeutic Applications
- Cystic Fibrosis Treatment :
- The compound is being investigated for its ability to modulate CFTR function. It has been suggested that it may act as a CFTR potentiator, enhancing the function of the mutant CFTR protein associated with cystic fibrosis.
- Anticancer Activity :
- Studies have shown that derivatives of this compound exhibit significant anticancer activity against various cell lines:
- Prostate cancer (LNCaP)
- Pancreatic cancer (MIA PaCa-2)
- Acute lymphoblastic leukemia (CCRF-CEM).
- Studies have shown that derivatives of this compound exhibit significant anticancer activity against various cell lines:
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with dibromodifluoromethane and catechol.
- Reaction Conditions : The reaction is conducted under controlled conditions to yield the difluorinated dioxole precursor.
- Alkylation : Subsequent alkylation with ethanol leads to the formation of the target compound.
- Yield : Typical yields from these reactions can vary; one reported yield was approximately 38% under specific conditions using sec-butyllithium and ethylene oxide .
Study on Anticancer Properties
A notable study investigated the anticancer properties of synthesized derivatives from this compound. The results indicated that certain derivatives displayed potent cytotoxic effects on cancer cell lines mentioned above. This suggests that modifications to the core structure can enhance biological activity and selectivity towards cancer cells.
Pharmacokinetics and Metabolism
Further research is required to elucidate the pharmacokinetic profile of this compound. Understanding how it is metabolized in vivo will be crucial for determining its therapeutic viability.
Data Table: Summary of Biological Activities
Activity Type | Target Disease/Condition | Observed Effect | Reference |
---|---|---|---|
CFTR Modulation | Cystic Fibrosis | Potential CFTR potentiator | |
Anticancer Activity | Prostate Cancer | Significant cytotoxicity | |
Anticancer Activity | Pancreatic Cancer | Significant cytotoxicity | |
Anticancer Activity | Acute Lymphoblastic Leukemia | Significant cytotoxicity |
Properties
IUPAC Name |
2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3,12H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXBXXZZNKREFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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